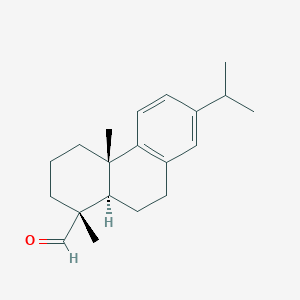

Dehydroabietal

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12-14,18H,5,7,9-11H2,1-4H3/t18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLCHPWRGSDZKL-SLFFLAALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880715 | |

| Record name | 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13601-88-2 | |

| Record name | Dehydroabietal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13601-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthetic Pathway of Dehydroabietinal in Conifers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroabietinal, a prominent abietane diterpenoid in conifers, plays a significant role in the plant's defense mechanisms and serves as a precursor to the industrially important dehydroabietic acid. Its biosynthesis is a complex process involving a series of enzymatic reactions localized in different cellular compartments. This technical guide provides an in-depth overview of the biosynthetic pathway of dehydroabietinal, detailing the enzymatic steps from the universal precursor, geranylgeranyl pyrophosphate (GGPP), to the final oxidized product. The guide summarizes key quantitative data, provides insights into experimental protocols for enzyme characterization, and presents visual diagrams of the pathway and experimental workflows to facilitate a comprehensive understanding for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

Conifers produce a diverse array of terpenoids as part of their chemical defense system against herbivores and pathogens. Among these, the abietane-type diterpenoids are a major class of resin acids. Dehydroabietinal is a key intermediate in the biosynthesis of these compounds. Understanding its biosynthetic pathway is crucial for harnessing the potential of these molecules for various applications, including pharmaceuticals and biomaterials. This guide elucidates the current knowledge on the enzymatic cascade leading to dehydroabietinal formation in conifers.

The Biosynthetic Pathway of Dehydroabietinal

The biosynthesis of dehydroabietinal commences with the cyclization of the C20 precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of oxidation steps catalyzed by cytochrome P450 monooxygenases.

From Geranylgeranyl Pyrophosphate (GGPP) to Abietadiene

The initial and committing step in the biosynthesis of abietane diterpenoids is the conversion of GGPP to the tricyclic olefin, abietadiene. This complex cyclization is catalyzed by a single bifunctional enzyme, abietadiene synthase (AS) . The reaction proceeds in two distinct steps at separate active sites within the enzyme:

-

Protonation-initiated cyclization: GGPP is first cyclized to a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).

-

Ionization-initiated cyclization and rearrangement: The (+)-CPP intermediate then undergoes a second cyclization and rearrangement to form a mixture of abietadiene isomers, primarily (-)-abieta-7(8),13(14)-diene.[1]

This crucial enzymatic step takes place within the plastids of conifer cells.

Oxidation of Abietadiene by Cytochrome P450s

Following its synthesis, abietadiene is transported from the plastids to the endoplasmic reticulum, where it undergoes a series of oxidative modifications. These reactions are catalyzed by a specific family of cytochrome P450 enzymes, the CYP720B family , which are known to be involved in the biosynthesis of diterpene resin acids in conifers.[2][3][4][5]

The conversion of abietadiene to dehydroabietinal is a sequential oxidation process. While the exact order can sometimes vary between species and specific enzymes, a generally accepted pathway involves the following steps[6][7]:

-

Aromatization: Abietadiene is first oxidized to dehydroabietadiene.

-

Hydroxylation: Dehydroabietadiene is then hydroxylated at the C18 position to form dehydroabietinol.

-

Oxidation to Aldehyde: Dehydroabietinol is subsequently oxidized to dehydroabietinal.

Further oxidation of dehydroabietinal at the C18 position yields dehydroabietic acid, a stable end-product of this branch of the pathway.

Members of the CYP720B family, such as CYP720B1 from loblolly pine (Pinus taeda) and CYP720B4 from Sitka spruce (Picea sitchensis), have been characterized as multifunctional enzymes capable of catalyzing multiple oxidation steps on various diterpene substrates.[3][8][9]

Quantitative Data

Quantitative analysis of the enzymes involved in dehydroabietinal biosynthesis is essential for understanding the pathway's efficiency and for potential metabolic engineering applications. The following tables summarize the available kinetic data for key enzymes.

Table 1: Kinetic Parameters of Abietadiene Synthase (AS)

| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| GGPP | Abies grandis | 3 | - | 7.3 x 105 | [2] |

| (+)-CPP | Abies grandis | 0.4 | - | 5.5 x 106 | [2] |

Note: Specific kcat values were not provided in the cited literature.

Table 2: Apparent Michaelis-Menten (Km) Values for CYP720B1 (PtAO) from Loblolly Pine (Pinus taeda)

| Substrate | Product(s) | Apparent Km (µM) | Reference |

| Abietadienol | Abietadienal, Abietic acid | 0.5 - 5.3 | [3] |

| Abietadienal | Abietic acid | 0.5 - 5.3 | [3] |

| Dehydroabietadienol | Dehydroabietadienal, Dehydroabietic acid | 0.5 - 5.3 | [3] |

| Dehydroabietadienal | Dehydroabietic acid | 0.5 - 5.3 | [3] |

Note: The reported Km values are a range for several diterpenol and diterpenal substrates. While PtAO can oxidize abietadiene, its activity is much lower compared to the alcohol and aldehyde intermediates.[10]

Experimental Protocols

The characterization of the enzymes in the dehydroabietinal biosynthetic pathway typically involves heterologous expression and in vitro functional assays.

Heterologous Expression of CYP720B Enzymes

A common method for producing and characterizing conifer CYP720B enzymes is through heterologous expression in Saccharomyces cerevisiae (yeast).

Protocol Outline:

-

cDNA Isolation and Cloning: The full-length cDNA of the target CYP720B gene is isolated from conifer tissue (e.g., sapwood, needles) and cloned into a yeast expression vector, such as pYES-DEST52.

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain (e.g., WAT11) that also expresses a cytochrome P450 reductase (CPR), which is essential for P450 activity.

-

Protein Expression: Transformed yeast cultures are grown in selective media, and protein expression is induced by adding galactose.

-

Microsome Isolation: Yeast cells are harvested, lysed, and the microsomal fraction containing the expressed P450 enzyme is isolated by differential centrifugation.

In Vitro Enzyme Assays

The catalytic activity of the heterologously expressed CYP720B enzymes is determined through in vitro assays.

Protocol Outline:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the isolated microsomes, a NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase), and the diterpene substrate (e.g., abietadiene, dehydroabietadienol) dissolved in a suitable solvent.

-

Enzyme Reaction: The reaction is initiated by adding the substrate and incubated at a controlled temperature (e.g., 30°C) with shaking.

-

Product Extraction: The reaction is stopped, and the products are extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate, hexane).

-

Product Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification. Derivatization (e.g., methylation with diazomethane) may be required for the analysis of acidic products.

Visualizations

Biosynthetic Pathway of Dehydroabietinal

Caption: Biosynthetic pathway of dehydroabietinal from GGPP.

Experimental Workflow for CYP720B Characterizationdot

// Nodes Start [label="Start: Isolate CYP720B cDNA\nfrom conifer tissue", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cloning [label="Clone cDNA into\nyeast expression vector", fillcolor="#F1F3F4", fontcolor="#202124"]; Transformation [label="Transform yeast with\nexpression vector", fillcolor="#F1F3F4", fontcolor="#202124"]; Expression [label="Induce protein expression\nwith galactose", fillcolor="#F1F3F4", fontcolor="#202124"]; Microsome_Isolation [label="Isolate microsomal fraction", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vitro_Assay [label="Perform in vitro enzyme assay\nwith diterpene substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extract reaction products", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Analyze products by GC-MS", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Identify and quantify\noxidized diterpenoids", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cloning; Cloning -> Transformation; Transformation -> Expression; Expression -> Microsome_Isolation; Microsome_Isolation -> In_Vitro_Assay; In_Vitro_Assay -> Extraction; Extraction -> Analysis; Analysis -> End; }

References

- 1. CYP76 Oxidation Network of Abietane Diterpenes in Lamiaceae Reconstituted in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Perturbation and Synthetic Biology Strategies for Plant Terpenoid Production—An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loblolly pine abietadienol/abietadienal oxidase PtAO (CYP720B1) is a multifunctional, multisubstrate cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diterpene resin acid biosynthesis in loblolly pine (Pinus taeda): functional characterization of abietadiene/levopimaradiene synthase (PtTPS-LAS) cDNA and subcellular targeting of PtTPS-LAS and abietadienol/abietadienal oxidase (PtAO, CYP720B1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modularity of Conifer Diterpene Resin Acid Biosynthesis: P450 Enzymes of Different CYP720B Clades Use Alternative Substrates and Converge on the Same Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Evolution of diterpene metabolism: Sitka spruce CYP720B4 catalyzes multiple oxidations in resin acid biosynthesis of conifer defense against insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Dehydroabietinal in Systemic Acquired Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Acquired Resistance (SAR) is a crucial induced defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens following an initial localized infection. This intricate signaling network relies on the production and transport of chemical signals from the site of infection to distal tissues, priming them for a more rapid and robust defense response. Among the key signaling molecules implicated in SAR, the abietane diterpenoid dehydroabietinal (DA) has emerged as a potent activator. This technical guide provides an in-depth overview of the role of DA in SAR, including its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for its study.

Dehydroabietinal: A Mobile Signal for Systemic Resistance

Dehydroabietinal was identified as a SAR-inducing metabolite through the biochemical purification of phloem sap from Arabidopsis thaliana leaves inoculated with a SAR-inducing pathogen.[1][2] This finding established DA as a critical mobile signal transported through the plant's vascular system to initiate a systemic immune response.[1][2] Localized application of DA to leaves is sufficient to induce SAR in distal parts of the plant, leading to enhanced resistance against subsequent infections.[1][2]

Quantitative Data on Dehydroabietinal-Induced SAR

The following tables summarize the quantitative effects of dehydroabietinal on various aspects of systemic acquired resistance in Arabidopsis thaliana.

| Treatment | Pathogen Growth (log CFU/cm²) | Fold Change vs. Mock |

| Mock | 6.5 | 1.0 |

| Dehydroabietinal (DA) | 5.0 | 0.25 |

| Pseudomonas syringae (SAR induction) | 4.8 | 0.20 |

Table 1: Effect of Dehydroabietinal on Bacterial Pathogen Growth. Data represents typical results from experiments quantifying the growth of virulent Pseudomonas syringae pv. tomato DC3000 in systemic leaves of Arabidopsis three days after local treatment with a mock solution or dehydroabietinal. SAR induced by a primary pathogen infection is included for comparison.

| Treatment | Free Salicylic Acid (µg/g FW) | Salicylic Acid Glucoside (µg/g FW) |

| Mock | 0.1 | 0.5 |

| Dehydroabietinal | 0.8 | 4.0 |

Table 2: Systemic Accumulation of Salicylic Acid and its Glucoside in Response to Dehydroabietinal. Levels of free salicylic acid (the active form) and salicylic acid glucoside (a storage form) were measured in systemic leaves of Arabidopsis 48 hours after local treatment with dehydroabietinal.

| Gene | Treatment | Relative Expression (Fold Change vs. Mock) |

| PR-1 | Dehydroabietinal | 25.0 |

| PR-2 | Dehydroabietinal | 15.0 |

| FLD | Dehydroabietinal | 3.5 |

| FVE | Dehydroabietinal | 2.8 |

| REF6 | Dehydroabietinal | 3.1 |

Table 3: Dehydroabietinal-Induced Expression of SAR and Flowering-Related Genes. The relative expression of pathogenesis-related (PR) genes and autonomous pathway genes (FLD, FVE, REF6) was determined by qRT-PCR in systemic leaves of Arabidopsis 48 hours after local treatment with dehydroabietinal.

Signaling Pathways Modulated by Dehydroabietinal

Dehydroabietinal orchestrates the activation of SAR through a complex signaling network that involves both classical defense pathways and crosstalk with developmental processes.

The Salicylic Acid Pathway

A primary mechanism by which DA induces SAR is through the systemic accumulation of salicylic acid (SA), a key plant defense hormone.[2] The DA-induced SAR is dependent on several critical components of the SA signaling pathway, including:

-

NPR1 (NON-EXPRESSOR OF PR GENES1): A master regulator of SAR that, upon SA accumulation, translocates to the nucleus to activate the expression of defense genes.[2]

-

FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE1): An enzyme required for the establishment of SAR.[2]

-

DIR1 (DEFECTIVE IN INDUCED RESISTANCE1): A lipid transfer protein implicated in the long-distance transport of SAR signals.[2][3][4]

Dehydroabietinal-induced SAR signaling pathway.

Crosstalk with Flowering Time Regulation

Intriguingly, DA-induced SAR shares molecular components with the autonomous pathway that regulates flowering time in Arabidopsis.[5] Specifically, the genes FLOWERING LOCUS D (FLD), FVE, and RELATIVE OF EARLY FLOWERING 6 (REF6) are required for both processes.[5] However, the signaling pathways bifurcate, with the floral integrator FLOWERING LOCUS T (FT) being essential for DA-promoted flowering but not for DA-induced SAR.[5] Conversely, SA is critical for SAR but not for the acceleration of flowering by DA.[5] This indicates that while DA utilizes some of the same upstream regulatory components, the downstream pathways leading to defense and flowering are distinct.

Bifurcation of DA signaling in SAR and flowering.

Experimental Protocols

The following section outlines a generalized workflow for studying dehydroabietinal-induced SAR in Arabidopsis thaliana.

Experimental workflow for DA-induced SAR analysis.

Plant Growth and Material

-

Plant Material: Arabidopsis thaliana ecotype Columbia (Col-0) is commonly used as the wild-type control. Mutant lines for genes of interest (e.g., npr1, fmo1, dir1, fld) are essential for genetic studies.

-

Growth Conditions: Grow plants in a controlled environment with a 10-hour light/14-hour dark cycle at 22°C. Use 4- to 5-week-old plants for experiments.

Dehydroabietinal Treatment

-

Preparation of DA Solution: Dissolve dehydroabietinal in a minimal amount of ethanol and then dilute with water to the desired final concentration (e.g., 100 µM). Include a mock control containing the same concentration of ethanol in water.

-

Application: Apply a small volume (e.g., 20 µL) of the DA or mock solution to two lower leaves of each plant.

Pathogen Inoculation

-

Pathogen: Use a virulent strain of Pseudomonas syringae pv. tomato DC3000.

-

Inoculum Preparation: Grow the bacteria in King's B medium with appropriate antibiotics to an OD600 of 0.8. Centrifuge the culture, wash the pellet with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to a final concentration of 1 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: 48 hours after DA or mock treatment, infiltrate the bacterial suspension into three upper, systemic leaves using a needleless syringe.

Quantification of Pathogen Growth

-

Sampling: Three days after pathogen inoculation, collect leaf discs (e.g., 0.5 cm diameter) from the infiltrated systemic leaves.

-

Bacterial Titer Determination: Homogenize the leaf discs in 10 mM MgCl₂. Plate serial dilutions of the homogenate on King's B agar plates with appropriate antibiotics. Incubate at 28°C for 2 days and count the number of colonies to determine the CFU per unit leaf area.

Salicylic Acid Measurement

-

Sampling: Collect systemic leaves 48 hours after DA or mock treatment.

-

Extraction: Homogenize the leaf tissue in a methanol-based extraction buffer.

-

Analysis: Quantify free SA and SA glucoside using High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Gene Expression Analysis (qRT-PCR)

-

Sampling: Collect systemic leaves 48 hours after DA or mock treatment.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the leaf tissue and synthesize complementary DNA (cDNA) using a reverse transcriptase kit.

-

qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for target genes (e.g., PR-1, PR-2, FLD) and a reference gene (e.g., ACTIN2) for normalization. Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion

Dehydroabietinal is a key signaling molecule in the establishment of systemic acquired resistance in plants. Its ability to be transported systemically and induce the salicylic acid pathway highlights its central role in plant immunity. The intricate crosstalk with the flowering time regulatory network provides a fascinating example of how plants integrate defense and developmental responses. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted role of dehydroabietinal and explore its potential for developing novel strategies to enhance crop protection.

References

- 1. researchgate.net [researchgate.net]

- 2. An abietane diterpenoid is a potent activator of systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of DIR1-Dependant Cellular Responses in Guard Cell Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long distance movement of DIR1 and investigation of the role of DIR1-like during systemic acquired resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dehydroabietinal promotes flowering time and plant defense in Arabidopsis via the autonomous pathway genes FLOWERING LOCUS D, FVE, and RELATIVE OF EARLY FLOWERING 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydroabietinal's Influence on Flowering Time in Arabidopsis thaliana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroabietinal (DA), a naturally occurring abietane diterpenoid, has been identified as a potent promoter of the floral transition in the model plant Arabidopsis thaliana. This technical guide provides an in-depth analysis of the molecular mechanisms underlying DA's influence on flowering time. Evidence indicates that DA functions by upregulating key genes within the autonomous flowering pathway, independent of gibberellin and salicylic acid signaling. This guide summarizes the key quantitative data, details the experimental protocols used to elucidate this pathway, and provides visual representations of the involved signaling cascades and experimental workflows.

Introduction

The transition from vegetative growth to flowering is a critical developmental switch in the life cycle of plants, ensuring reproductive success. This process is governed by a complex network of genetic and environmental signals. Dehydroabietinal, a tricyclic diterpene, has emerged as a significant bioactive molecule that accelerates this transition in Arabidopsis thaliana. Understanding the mechanism of action of DA offers potential avenues for the development of novel plant growth regulators and provides deeper insights into the intricate regulation of flowering time. This document serves as a technical resource for researchers and professionals, consolidating the current knowledge on DA's role in floral induction.

The Dehydroabietinal Signaling Pathway

Dehydroabietinal promotes flowering in Arabidopsis thaliana by activating the autonomous pathway, a genetic network that promotes flowering independent of day length. The core of this mechanism involves the upregulation of a specific set of genes that ultimately leads to the activation of the floral integrator, FLOWERING LOCUS T (FT).

The signaling cascade is initiated by DA, which leads to the increased expression of three key autonomous pathway genes: FLOWERING LOCUS D (FLD), FVE, and RELATIVE OF EARLY FLOWERING 6 (REF6)[1]. These three proteins act as repressors of the potent floral inhibitor, FLOWERING LOCUS C (FLC). By upregulating FLD, FVE, and REF6, DA effectively reduces the levels of FLC transcript. The repression of FLC alleviates its inhibitory effect on the floral integrator genes, primarily FT. Consequently, the expression of FT is induced in the leaves. The FT protein then travels to the shoot apical meristem to initiate the floral transition[1][2].

Crucially, this pathway is distinct from other major flowering pathways. Studies have shown that the salicylic acid signaling pathway, which is also influenced by DA in the context of plant defense, is not required for DA-promoted flowering[1]. This indicates a bifurcation in DA's signaling network, with a clear separation between its roles in defense and developmental timing.

Data Presentation

The following tables summarize the quantitative effects of dehydroabietinal on flowering time and gene expression in Arabidopsis thaliana, based on the findings of Chowdhury et al. (2020).

Table 1: Effect of Dehydroabietinal on Flowering Time in Wild-Type Arabidopsis thaliana

| Treatment | Days to Bolting (Mean ± SD) | Rosette Leaf Number at Bolting (Mean ± SD) |

| Mock (Control) | 35.2 ± 2.5 | 15.8 ± 1.2 |

| Dehydroabietinal (100 µM) | 28.7 ± 1.9 | 11.3 ± 0.9 |

Table 2: Relative Gene Expression in Response to Dehydroabietinal Treatment

| Gene | Fold Change (DA vs. Mock) | Function in Flowering |

| FLD | ~2.5 | Upregulated, represses FLC |

| FVE | ~2.2 | Upregulated, represses FLC |

| REF6 | ~2.8 | Upregulated, represses FLC |

| FLC | ~0.4 | Downregulated, floral repressor |

| FT | ~3.5 | Upregulated, floral integrator |

Table 3: Flowering Phenotype of Mutants in the Autonomous and Floral Pathways in Response to Dehydroabietinal

| Genotype | Treatment | Flowering Phenotype (Compared to Untreated Genotype) | Implication |

| fld-4 | Dehydroabietinal | No significant acceleration | FLD is required for DA-induced early flowering |

| fve-3 | Dehydroabietinal | No significant acceleration | FVE is required for DA-induced early flowering |

| ref6-1 | Dehydroabietinal | No significant acceleration | REF6 is required for DA-induced early flowering |

| flc-3 | Dehydroabietinal | No further acceleration | FLC is the downstream target of the DA-induced pathway |

| ft-10 | Dehydroabietinal | No significant acceleration | FT is essential for the floral promotion by DA |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the effect of dehydroabietinal on flowering time in Arabidopsis thaliana.

Plant Material and Growth Conditions

-

Plant Accession: Arabidopsis thaliana ecotype Columbia (Col-0) is typically used as the wild-type background.

-

Seed Sterilization: Seeds are surface-sterilized using 70% (v/v) ethanol for 2 minutes, followed by 50% (v/v) bleach with 0.05% (v/v) Triton X-100 for 10 minutes, and then rinsed five times with sterile distilled water.

-

Stratification: Sterilized seeds are stratified in 0.1% (w/v) agar at 4°C for 3 days in the dark to ensure uniform germination.

-

Growth Medium: Plants are grown on Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar, or in a soil mixture (e.g., peat moss, perlite, and vermiculite in a 3:1:1 ratio).

-

Growth Conditions: Plants are maintained in a controlled environment growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature of 22°C with a light intensity of approximately 120 µmol m⁻² s⁻¹.

Dehydroabietinal Treatment

-

Stock Solution: A stock solution of dehydroabietinal is prepared in dimethyl sulfoxide (DMSO).

-

Application: For soil-grown plants, a final concentration of 100 µM DA is applied by drenching the soil of 2-week-old plants. A mock treatment with a corresponding concentration of DMSO is used as a control. For plate-grown seedlings, DA is incorporated into the growth medium.

Flowering Time Measurement

-

Parameters: Flowering time is quantified by two primary parameters:

-

Days to Bolting: The number of days from the date of transfer to the growth chamber until the primary inflorescence reaches a height of 1 cm.

-

Rosette Leaf Number: The total number of rosette leaves at the time of bolting.

-

-

Statistical Analysis: Data are collected from a sufficient number of plants (n ≥ 20) for each treatment and genotype. Statistical significance is determined using a Student's t-test or ANOVA.

Gene Expression Analysis by qRT-PCR

-

RNA Extraction: Total RNA is extracted from the rosette leaves of 3-week-old plants treated with DA or mock solution for 24 hours using a commercial RNA extraction kit or a TRIzol-based method.

-

DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using a real-time PCR system with SYBR Green dye. Gene-specific primers for FLD, FVE, REF6, FLC, FT, and a reference gene (e.g., ACTIN2) are used. The relative expression levels are calculated using the 2-ΔΔCt method.

Conclusion

Dehydroabietinal has been demonstrated to be a potent inducer of flowering in Arabidopsis thaliana. Its mechanism of action is through the upregulation of the autonomous flowering pathway, specifically by enhancing the expression of FLD, FVE, and REF6. This leads to the downstream repression of the floral inhibitor FLC and the subsequent activation of the floral integrator FT. This signaling cascade is independent of the salicylic acid pathway, highlighting a specific role for dehydroabietinal in regulating plant developmental transitions. The findings summarized in this guide provide a solid foundation for further research into the applications of abietane diterpenoids in agriculture and for a deeper understanding of the complex regulatory networks governing flowering time.

References

Dehydroabietinal: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroabietinal, a naturally occurring abietane diterpenoid, has garnered significant attention within the scientific community for its role as a critical signaling molecule in plant defense mechanisms, particularly in Systemic Acquired Resistance (SAR). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of Dehydroabietinal. Detailed experimental protocols for its extraction, synthesis, and biological evaluation are presented, alongside a comprehensive analysis of its spectroscopic data. Furthermore, this guide elucidates the signaling pathways in which Dehydroabietinal is a key player, offering valuable insights for researchers in natural product chemistry, plant biology, and drug discovery.

Chemical Structure and Identification

Dehydroabietinal is a tricyclic diterpenoid aldehyde. Its chemical structure is characterized by a phenanthrene-like core, substituted with a methyl group, an isopropyl group, and a formyl group.

Table 1: Chemical Identifiers of Dehydroabietinal [1]

| Identifier | Value |

| IUPAC Name | (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde |

| Molecular Formula | C₂₀H₂₈O |

| CAS Number | 13601-88-2 |

| SMILES | CC(C)c1ccc2c(c1)[C@@H]1CC--INVALID-LINK--(C=O)[C@@]3(C)CCCC[C@]13C2 |

| InChI Key | YCLCHPWRGSDZKL-SLFFLAALSA-N |

Physicochemical Properties

Experimentally determined physicochemical properties of Dehydroabietinal are crucial for its handling, formulation, and application in research. While some experimental data is limited, computed properties provide valuable estimates.

Table 2: Physicochemical Properties of Dehydroabietinal

| Property | Value | Source |

| Molecular Weight | 284.44 g/mol | [1] |

| XLogP3 | 5.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 21 | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of Dehydroabietinal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned NMR spectrum for Dehydroabietinal is not available in public databases, analysis of related abietane diterpenoids provides expected chemical shift regions.

Expected ¹H-NMR (Proton NMR) Chemical Shifts:

-

Aromatic protons: Signals are expected in the aromatic region (δ 6.5-7.5 ppm).

-

Aldehydic proton: A characteristic singlet is anticipated in the downfield region (δ 9.0-10.0 ppm).

-

Isopropyl group protons: A doublet for the two methyl groups and a septet for the methine proton are expected.

-

Methyl group protons: Singlets for the two methyl groups on the tricyclic core are predicted.

-

Methylene and methine protons of the core: A complex series of multiplets is expected in the aliphatic region.

Expected ¹³C-NMR (Carbon NMR) Chemical Shifts:

-

Carbonyl carbon (aldehyde): A signal is expected in the downfield region (δ 190-205 ppm).

-

Aromatic carbons: Multiple signals are anticipated in the aromatic region (δ 120-150 ppm).

-

Aliphatic carbons: Signals corresponding to the methyl, methylene, and methine carbons of the tricyclic core and the isopropyl group are expected in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum of Dehydroabietinal is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted Infrared Absorption Bands for Dehydroabietinal

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Strong |

| C=O stretch (aldehyde) | 1740-1720 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Dehydroabietinal. Electron ionization (EI) would likely lead to fragmentation of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 284) should be observed.

-

Loss of the formyl group (-CHO): A significant fragment at m/z 255 would be expected.

-

Loss of the isopropyl group (-CH(CH₃)₂): A fragment at m/z 241 could be present.

-

Retro-Diels-Alder fragmentation: Cleavage of the central ring could lead to characteristic fragments.

Biological Activity and Signaling Pathways

Dehydroabietinal is a key signaling molecule in plants, primarily involved in inducing systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism.[2]

Role in Systemic Acquired Resistance (SAR)

Upon localized pathogen infection, Dehydroabietinal is produced and translocated through the plant's vascular system to distal, uninfected tissues.[2] In these tissues, it triggers a state of heightened defense readiness. The SAR signaling pathway involving Dehydroabietinal is complex and interacts with other known defense signaling molecules.

Key components of the Dehydroabietinal-mediated SAR pathway include:

-

Salicylic Acid (SA): Dehydroabietinal induces the accumulation of salicylic acid, another critical signaling molecule for SAR.[2]

-

NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1): The function of NPR1, a master regulator of SAR, is required for Dehydroabietinal-induced resistance.[2]

-

FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE1) and DIR1 (DEFECTIVE IN INDUCED RESISTANCE1): These genes, essential for biologically induced SAR, are also necessary for the action of Dehydroabietinal.[2]

Caption: Signaling pathway of Dehydroabietinal in Systemic Acquired Resistance.

Role in Flowering Time

Recent studies have also implicated Dehydroabietinal in the regulation of flowering time in plants, suggesting a crosstalk between plant defense and developmental processes.

Experimental Protocols

Extraction of Dehydroabietinal from Plant Material

This protocol provides a general framework for the extraction of Dehydroabietinal from plant tissues, such as those from conifers. Optimization may be required depending on the specific plant material.

Materials:

-

Dried and ground plant material

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Rotary evaporator

-

Glassware

Procedure:

-

Maceration: Suspend the ground plant material in hexane at room temperature with constant stirring for 24-48 hours.

-

Filtration and Concentration: Filter the mixture and concentrate the hexane extract using a rotary evaporator.

-

Solvent Partitioning: Partition the crude extract between hexane and a more polar solvent like ethyl acetate to enrich the diterpenoid fraction.

-

Column Chromatography: Subject the enriched extract to silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing Dehydroabietinal.

-

Purification: Pool the Dehydroabietinal-containing fractions and further purify by repeated column chromatography or preparative HPLC to obtain the pure compound.

Caption: General workflow for the extraction and purification of Dehydroabietinal.

Synthesis of Dehydroabietinal

Dehydroabietinal can be synthesized from the more readily available dehydroabietic acid.

Materials:

-

Dehydroabietic acid

-

Thionyl chloride or oxalyl chloride

-

Anhydrous dichloromethane

-

Reducing agent (e.g., lithium tri-tert-butoxyaluminum hydride)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Glassware

Procedure:

-

Acid Chloride Formation: Convert dehydroabietic acid to its acid chloride by reacting with an excess of thionyl chloride or oxalyl chloride in anhydrous dichloromethane under an inert atmosphere.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Solvent Removal: Remove the excess reagent and solvent under reduced pressure.

-

Reduction: Dissolve the crude acid chloride in an anhydrous solvent and cool to a low temperature (e.g., -78 °C). Add a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride, dropwise.

-

Quenching and Extraction: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude Dehydroabietinal by column chromatography on silica gel.

Systemic Acquired Resistance (SAR) Bioassay in Arabidopsis thaliana

This protocol describes a method to assess the SAR-inducing activity of Dehydroabietinal.

Materials:

-

Arabidopsis thaliana plants (e.g., Col-0 ecotype)

-

Dehydroabietinal solution in a suitable solvent (e.g., ethanol, with a final concentration that does not harm the plant)

-

Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000)

-

Syringes for infiltration

-

Growth chambers

Procedure:

-

Primary Inoculation (Induction): Infiltrate a lower leaf of a 4-5 week old Arabidopsis plant with the Dehydroabietinal solution or a mock control solution.

-

Incubation: Allow the plants to incubate for 2-3 days under standard growth conditions to allow for the systemic signal to be transported.

-

Secondary Inoculation (Challenge): Infiltrate an upper, systemic leaf with a suspension of the pathogen.

-

Disease Symptom Assessment: Monitor the development of disease symptoms (e.g., lesion formation, chlorosis) in the challenged leaves over several days.

-

Quantification of Pathogen Growth: At a set time point post-challenge, excise leaf discs from the challenged leaves, homogenize, and plate serial dilutions to determine the number of colony-forming units (CFUs) per unit leaf area.

-

Data Analysis: Compare the disease symptoms and pathogen growth in Dehydroabietinal-treated plants to the mock-treated control plants. A significant reduction in symptoms and/or pathogen growth indicates SAR induction.

Conclusion

Dehydroabietinal is a multifaceted diterpenoid with a well-established role in plant defense and emerging functions in plant development. Its chemical structure and properties make it an interesting target for further investigation in the fields of chemical ecology, plant biology, and as a potential lead compound for the development of novel agrochemicals or pharmaceuticals. The detailed information and protocols provided in this guide aim to facilitate future research into this important natural product.

References

Dehydroabietinal from Pine Resin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydroabietinal, an abietane diterpenoid found in the resin of various pine species, is a molecule of growing interest due to its role in plant defense mechanisms and potential pharmacological applications. This technical guide provides a comprehensive overview of the natural sources of dehydroabietinal, with a focus on its presence in pine resin. It further details experimental protocols for its isolation and purification, summarizes available quantitative data, and visualizes its biosynthetic and signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural compound.

Natural Sources of Dehydroabietinal

Dehydroabietinal is a constituent of the oleoresin of various species of the Pinus genus. While research on the specific concentration of dehydroabietinal is limited, several pine species have been identified as sources of this and related diterpenoids.

Table 1: Documented and Potential Pine Species as Sources of Dehydroabietinal and Related Diterpenes

| Pine Species | Common Name | Dehydroabietinal Presence | Related Diterpenes Found | Citation |

| Pinus rigida | Pitch Pine | Detected (as dehydroabietic aldehyde) | Methyl dehydroabietate, methyl abietate | [1] |

| Pinus elliottii | Slash Pine | Potential Source | Dehydroabietic acid is a major compound | |

| Pinus tropicalis | Tropical Pine | Potential Source | Contains various diterpenes | |

| Pinus nigra | Black Pine | Potential Source | Contains various diterpene resin acids and aldehydes | [2] |

It is important to note that the chemical composition of pine resin can vary significantly based on genetic factors, geographical location, and environmental conditions. One study uniquely detected dehydroabietinal (as dehydroabietic aldehyde) in the resin of Pinus rigida when compared to Pinus densiflora and Pinus koraiensis[1]. Further quantitative analysis across a wider range of Pinus species is required to identify the most potent natural sources of dehydroabietinal.

Biosynthesis of Dehydroabietinal in Conifers

The biosynthesis of dehydroabietinal in conifers is a multi-step process that begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (GGPP). The pathway involves several enzymatic conversions occurring in different cellular compartments.

Role in Plant Defense: Systemic Acquired Resistance (SAR)

Dehydroabietinal has been identified as a signaling molecule in the activation of Systemic Acquired Resistance (SAR), a plant-wide defense mechanism against a broad spectrum of pathogens. Upon localized infection, dehydroabietinal is involved in a signaling cascade that leads to the expression of defense-related genes in distal, uninfected parts of the plant.

Experimental Protocols: Isolation and Purification of Dehydroabietinal

A detailed, standardized protocol for the isolation of dehydroabietinal from pine resin is not extensively documented in publicly available literature. However, based on general principles of natural product chemistry for the separation of diterpenoids, a multi-step approach can be proposed. This protocol should be considered a general guideline and may require optimization depending on the specific pine resin source and available equipment.

General Experimental Workflow

Detailed Methodologies

4.2.1. Extraction of Diterpenoids from Pine Resin

-

Sample Preparation: Freshly collected pine oleoresin is dissolved in a suitable organic solvent. A non-polar solvent like n-hexane or a slightly more polar solvent like dichloromethane is typically used to selectively extract diterpenoids.

-

Extraction Procedure: The resin is mixed with the chosen solvent (e.g., in a 1:10 w/v ratio) and subjected to ultrasonication for approximately 20-30 minutes to ensure complete dissolution and extraction. This process can be repeated to maximize the yield.

-

Filtration and Concentration: The resulting solution is filtered to remove any insoluble plant material. The solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude diterpene-rich extract.

4.2.2. Purification by Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase for the separation of diterpenoids.

-

Mobile Phase: A gradient of non-polar to moderately polar solvents is employed. A common starting point is a mixture of n-hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.

-

Fraction Collection: The crude extract is loaded onto the prepared column, and elution is carried out with the solvent gradient. Fractions are collected at regular intervals.

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) using a similar solvent system. Fractions containing compounds with similar Rf values to a dehydroabietinal standard (if available) are pooled.

4.2.3. Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: A reversed-phase C18 column is a suitable choice for the final purification of dehydroabietinal.

-

Mobile Phase: A mixture of methanol and water or acetonitrile and water is typically used as the mobile phase. An isocratic or gradient elution can be employed depending on the complexity of the pooled fractions.

-

Detection: A UV detector is used to monitor the elution of compounds. The wavelength for detection should be optimized for dehydroabietinal (typically in the range of 200-280 nm).

-

Fraction Collection: The peak corresponding to dehydroabietinal is collected.

-

Purity Assessment: The purity of the isolated dehydroabietinal should be confirmed using analytical HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

Specific quantitative data on the concentration of dehydroabietinal in the resin of various pine species is currently scarce in the scientific literature. Most studies have focused on the more abundant resin acids, such as abietic acid and dehydroabietic acid. The study that uniquely detected dehydroabietinal in Pinus rigida resin provided qualitative data based on GC-MS peak areas but did not report a precise concentration in terms of mass per unit of resin[1].

Table 2: Summary of Available Analytical Data for Diterpenoids in Select Pine Species

| Pine Species | Diterpenoid | Analytical Method | Reported Concentration/Abundance | Citation |

| Pinus rigida | Dehydroabietic aldehyde | GC-MS | Uniquely detected, relative peak area reported | [1] |

| Pinus nigra | Diterpene resin acids and aldehydes | GC-MS | Qualitative and relative quantitative data | [2] |

Further research employing validated analytical methods with appropriate standards is necessary to accurately quantify the dehydroabietinal content in different pine resins. This will be crucial for identifying high-yielding sources for potential commercial applications.

Conclusion and Future Directions

Dehydroabietinal is a promising bioactive compound naturally occurring in pine resin. Its role in plant defense signaling pathways highlights its potential for applications in agriculture and medicine. While several Pinus species have been identified as potential sources, there is a clear need for more extensive quantitative studies to determine the most abundant natural sources. Furthermore, the development and validation of a standardized protocol for the efficient isolation and purification of dehydroabietinal are essential to facilitate further research and development. This guide provides a foundational understanding of the current knowledge on dehydroabietinal from pine resin and outlines the necessary steps for future investigations in this area.

References

- 1. mdpi.com [mdpi.com]

- 2. Diterpene Resin Acids and Olefins in Calabrian Pine (Pinus nigra subsp. laricio (Poiret) Maire) Oleoresin: GC-MS Profiling of Major Diterpenoids in Different Plant Organs, Molecular Identification and Expression Analysis of Diterpene Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Dehydroabietinal and Its Derivatives

Dehydroabietinal is a naturally occurring abietane diterpenoid derived from plants, notably conifers. As a derivative of dehydroabietic acid, it belongs to a class of compounds that have garnered significant scientific interest due to their diverse and potent biological activities.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of dehydroabietinal and its synthetic derivatives, with a focus on their cytotoxic, antimicrobial, and anti-inflammatory properties. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Cytotoxic Activity

Dehydroabietinal and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][4][5] These compounds induce apoptosis and inhibit cell proliferation through various mechanisms, making them promising candidates for the development of novel anticancer agents.[4][6]

Quantitative Data on Cytotoxic Activity

The cytotoxic potential of dehydroabietinal derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell population. The table below summarizes the IC50 values for several dehydroabietinal derivatives against different human cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Dehydroabietinol acetate (6) | Jurkat | Not specified, but noted as having the highest SI | [2] |

| Triazole derivative (5g) | MGC-803 | 4.84 - 9.62 | [4] |

| Triazole derivative (5i) | Various | 4.84 - 9.62 | [4] |

| Triazole derivative (5j) | Various | 4.84 - 9.62 | [4] |

| DHA-Chalcone Hybrid (33) | MCF-7 | < 2.21 - 11.5 | [5] |

| DHA-Chalcone Hybrid (35) | MCF-7 | < 2.21 - 11.5 | [5] |

| DHA-Chalcone Hybrid (37) | MCF-7 | < 2.21 - 11.5 | [5] |

| DHA-Chalcone Hybrid (38) | MCF-7 | < 2.21 - 11.5 | [5] |

| DHA-Chalcone Hybrid (39) | MCF-7 | < 2.21 - 11.5 | [5] |

| DHA-Chalcone Hybrid (41) | MCF-7 | < 2.21 - 11.5 | [5] |

| DHA-Chalcone Hybrid (43) | MCF-7 | < 2.21 - 11.5 | [5] |

| DHA-Chalcone Hybrid (44) | MCF-7 | < 2.21 - 11.5 | [5] |

Experimental Protocol: Cytotoxicity Assay

A common method to determine the cytotoxic activity of a compound is the LDH (Lactate Dehydrogenase) cytotoxicity assay.[7][8]

Objective: To measure the cytotoxicity of dehydroabietinal derivatives on a specific cancer cell line.

Principle: Lactate dehydrogenase is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7][8] The amount of LDH in the medium is proportional to the number of dead cells. The assay measures the activity of LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified by spectrophotometry.[7]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Dehydroabietinal derivatives (test compounds)

-

LDH cytotoxicity assay kit

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the dehydroabietinal derivatives. Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle-treated cells).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

LDH Release Measurement: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Assay Reaction: Add the LDH assay reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for a specified time, protected from light.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration of the test compound relative to the controls. The IC50 value is then determined by plotting the percentage of cytotoxicity against the compound concentration.

Visualizations

Caption: Workflow for a typical LDH cytotoxicity assay.

Antimicrobial Activity

Dehydroabietinal and its derivatives have shown promising activity against a range of microorganisms, including bacteria and fungi.[3][9] This makes them potential candidates for the development of new antimicrobial agents, which is of particular importance in the face of rising antimicrobial resistance.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The table below presents the MIC values of dehydroabietinal and some of its derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Dehydroabietic acid derivative (5) | Bacillus subtilis | 4 | [3] |

| Dehydroabietic acid derivative (5) | Staphylococcus aureus | 2 | [3] |

| Dehydroabietic acid-serine derivative (6) | Methicillin-resistant S. aureus | 8 | [3] |

| Dehydroabietic acid-serine derivative (6) | Staphylococcus epidermidis | 8 | [3] |

| Dehydroabietic acid-serine derivative (6) | Streptococcus mitis | 8 | [3] |

| Dehydroabietic acid analog (7) | Methicillin-resistant S. aureus | 32 | [3] |

| Compound 8 | Methicillin-resistant S. aureus | 3.9 - 15.6 | [3] |

| Dehydroabietic acid (DHA) | Staphylococcus aureus ATCC 1228 | 7.81 | [10] |

| Dehydroabietic acid (DHA) | Mycobacterium smegmatis ATCC 607 | 7.81 | |

| Dehydroabietic acid (DHA) | Klebsiella pneumoniae (all strains) | 125 | |

| Dehydroabietic acid (DHA) | Escherichia coli HSM 303 | 125 | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10]

Objective: To determine the minimum inhibitory concentration of dehydroabietinal derivatives against a specific microbial strain.

Principle: A serial dilution of the test compound is prepared in a liquid microbial growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are examined for visible growth. The MIC is the lowest concentration of the compound at which no growth is observed.

Materials:

-

Microbial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Dehydroabietinal derivatives (test compounds)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the dehydroabietinal derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a specific cell density (e.g., using a McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth. The results can also be read using a plate reader by measuring the optical density.

Anti-inflammatory Activity

Dehydroabietic acid (DHA), a closely related precursor to dehydroabietinal, has been shown to possess significant anti-inflammatory properties.[1][12] It exerts its effects by modulating key inflammatory signaling pathways.[1][12]

Signaling Pathway of Dehydroabietic Acid

Dehydroabietic acid has been found to suppress inflammatory responses by inhibiting the NF-κB and AP-1 signaling pathways.[1][12] It achieves this by targeting and suppressing the activity of specific kinases, including Src, Syk, and TAK1.[1][12]

Experimental Protocol: Nitric Oxide (NO) Production Assay

The anti-inflammatory activity of a compound can be assessed by its ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

Objective: To evaluate the inhibitory effect of dehydroabietinal derivatives on NO production in LPS-stimulated macrophages.

Principle: Macrophages, when stimulated with LPS, produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS). NO is a key inflammatory mediator. The concentration of NO in the cell culture supernatant can be measured using the Griess reagent, which reacts with nitrite (a stable product of NO) to form a colored azo compound. The intensity of the color is proportional to the amount of nitrite and, therefore, to the amount of NO produced.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Dehydroabietinal derivatives (test compounds)

-

Griess reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the dehydroabietinal derivatives for a short period (e.g., 1 hour).

-

LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production. Include control wells (cells alone, cells with LPS only, and cells with the compound only).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Add the Griess reagent to the supernatant in a new 96-well plate and incubate at room temperature.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the amount of nitrite produced using a standard curve. Determine the percentage inhibition of NO production by the test compounds.

Visualizations

Caption: Anti-inflammatory signaling pathway of Dehydroabietic Acid.

Role in Plant Biology

Recent studies have also elucidated the role of dehydroabietinal in plant biology, particularly in promoting flowering time and plant defense mechanisms in Arabidopsis thaliana.[13][14] Dehydroabietinal up-regulates the autonomous pathway genes FLD, REF6, and FVE, which in turn repress the expression of FLC, a negative regulator of flowering.[13][14] These same genes are also involved in systemic acquired resistance (SAR), an inducible defense mechanism in plants.[13][14]

Visualizations

Caption: Proposed signaling pathway of Dehydroabietinal in plants.

Conclusion

Dehydroabietinal and its derivatives represent a versatile class of natural products with a broad spectrum of biological activities. Their potent cytotoxic, antimicrobial, and anti-inflammatory properties make them attractive lead compounds for the development of new therapeutic agents. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial in harnessing their full therapeutic potential. The role of dehydroabietinal in plant biology also opens up avenues for its application in agriculture. This guide provides a solid foundation for researchers and professionals to explore the promising future of dehydroabietinal and its derivatives in medicine and beyond.

References

- 1. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uv.es [uv.es]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and anti-proliferative activity of dehydroabietinol derivatives bearing a triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and anti-proliferative activity of dehydroabietinol derivatives bearing a triazole moiety - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. LDH Cytotoxicity Assay Kit [cellbiolabs.com]

- 8. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 9. Synthesis and antimicrobial evaluation of novel analogues of dehydroabietic acid prepared by CH-Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dehydroabietinal promotes flowering time and plant defense in Arabidopsis via the autonomous pathway genes FLOWERING LOCUS D, FVE, and RELATIVE OF EARLY FLOWERING 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Dehydroabietinal: A Key Modulator of Plant Innate Immunity

An In-depth Technical Guide on its Mode of Action in the Plant Immune Response

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dehydroabietinal (DA), a naturally occurring abietane diterpenoid, has emerged as a significant signaling molecule in the intricate network of plant defense. This technical guide provides a comprehensive overview of the mode of action of dehydroabietinal in eliciting a robust immune response in plants, primarily through the activation of Systemic Acquired Resistance (SAR). This document details the signaling pathways, key genetic components, and downstream physiological effects orchestrated by DA. Particular emphasis is placed on the quantitative aspects of these interactions and the experimental methodologies employed in their elucidation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of plant immunity and the development of novel plant protectants.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to counteract a myriad of pathogenic threats. A crucial component of this defense is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity that is activated throughout the plant following an initial localized pathogen encounter.[1][2] The establishment of SAR involves the generation of mobile signals that travel from the site of infection to distal tissues, priming them for a more rapid and robust defense response upon subsequent attack.[1]

Recent research has identified dehydroabietinal (DA) as a key endogenous signaling molecule involved in the activation of SAR.[3] Purified from the vascular sap of Arabidopsis thaliana leaves treated with a SAR-inducing microbe, DA has been shown to be a potent activator of plant defense responses.[3][4] This guide will delve into the molecular mechanisms underpinning DA's function, providing a detailed examination of its role in gene regulation, hormonal signaling, and the overall plant immune response.

Dehydroabietinal-Mediated Signaling Pathways

Dehydroabietinal primarily exerts its effect on plant immunity by activating a signaling cascade that leads to the accumulation of salicylic acid (SA), a central hormone in plant defense, and the subsequent expression of Pathogenesis-Related (PR) genes.[3][4] The DA-induced SAR pathway is genetically intertwined with the autonomous flowering pathway, sharing several key regulatory components.[5]

The Core SAR Induction Pathway

The perception of dehydroabietinal in distal tissues initiates a signaling cascade that is dependent on a number of key regulatory proteins. These include NPR1 (NON-EXPRESSOR OF PR GENES1), FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE1), and DIR1 (DEFECTIVE IN INDUCED RESISTANCE1), all of which are critical for biologically induced SAR.[3]

Intersection with the Autonomous Flowering Pathway

Intriguingly, dehydroabietinal's influence extends beyond immunity, impacting the transition from vegetative to reproductive growth. This is mediated through the upregulation of key genes in the autonomous flowering pathway: FLD (FLOWERING LOCUS D), REF6 (RELATIVE OF EARLY FLOWERING 6), and FVE .[5] These genes are also required for DA-induced SAR.[5] They function by repressing the expression of FLC (FLOWERING LOCUS C), a potent floral repressor. The repression of FLC leads to the activation of floral integrator genes, promoting flowering. This dual role suggests a complex regulatory network where developmental and defense pathways are co-regulated.

Quantitative Data on Dehydroabietinal's Effects

The following tables summarize the quantitative effects of dehydroabietinal treatment on key molecular and physiological markers of plant immunity, as extrapolated from published research.

Table 1: Effect of Dehydroabietinal on Gene Expression

| Gene | Treatment | Fold Change (vs. Control) | Plant Tissue | Reference |

| PR1 | Dehydroabietinal | Upregulated | Systemic Leaves | [6] |

| FLD | Dehydroabietinal | Upregulated | Systemic Leaves | [5] |

| REF6 | Dehydroabietinal | Upregulated | Systemic Leaves | [5] |

| FVE | Dehydroabietinal | Upregulated | Systemic Leaves | [5] |

Table 2: Effect of Dehydroabietinal on Salicylic Acid Accumulation

| Compound | Treatment | Concentration (µg/g FW) | Plant Tissue | Reference |

| Salicylic Acid (Free) | Dehydroabietinal | Increased | Systemic Leaves | [3][4] |

| Salicylic Acid (Total) | Dehydroabietinal | Increased | Systemic Leaves | [3][4] |

Table 3: Effect of Dehydroabietinal on Pathogen Growth

| Pathogen | Plant Genotype | Treatment | Bacterial Titer (cfu/cm²) | Reference |

| Pseudomonas syringae | Wild-Type | Dehydroabietinal | Significantly Reduced | [3] |

| Pseudomonas syringae | npr1 mutant | Dehydroabietinal | Not Significantly Reduced | [3] |

| Pseudomonas syringae | fmo1 mutant | Dehydroabietinal | Not Significantly Reduced | [3] |

| Pseudomonas syringae | dir1 mutant | Dehydroabietinal | Not Significantly Reduced | [3] |

Note: Specific numerical values for fold changes and concentrations are often presented graphically in the source literature and may vary depending on experimental conditions. The tables indicate the observed trend.

Detailed Experimental Protocols

The following sections provide generalized protocols for key experiments used to investigate the mode of action of dehydroabietinal. These are based on standard methodologies in the field of plant-pathogen interactions.

Plant Growth and Dehydroabietinal Treatment

References

- 1. researchgate.net [researchgate.net]

- 2. future-cannabis.s3.amazonaws.com [future-cannabis.s3.amazonaws.com]

- 3. An abietane diterpenoid is a potent activator of systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Reprogramming of plants during systemic acquired resistance [frontiersin.org]

- 5. Dehydroabietinal promotes flowering time and plant defense in Arabidopsis via the autonomous pathway genes FLOWERING LOCUS D, FVE, and RELATIVE OF EARLY FLOWERING 6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Discovery and initial characterization of Dehydroabietinal as a SAR inducer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism that provides long-lasting, broad-spectrum resistance to secondary infections throughout the plant. A key area of research in plant pathology and crop protection is the identification and characterization of novel SAR inducers. Dehydroabietinal (DA), an abietane diterpenoid, has emerged as a significant endogenous signaling molecule in the activation of SAR in plants, particularly in the model organism Arabidopsis thaliana. This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of Dehydroabietinal as a SAR inducer, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Quantitative Data on Dehydroabietinal-Induced SAR

The following tables summarize the key quantitative findings from studies on the efficacy of Dehydroabietinal in inducing Systemic Acquired Resistance.

| Parameter | Treatment | Result | Reference |

| Pathogen Growth Inhibition | |||

| Pseudomonas syringae pv. tomato DC3000 growth in Arabidopsis thaliana | Mock | ~10^7 cfu/cm² | [1] |

| Dehydroabietinal (DA) application | Significant reduction in bacterial growth | [2] | |

| Defense Gene Expression | |||

| PR-1 (Pathogenesis-Related Gene 1) expression in Arabidopsis thaliana | Mock | Basal level | [3] |

| Dehydroabietinal (DA) application | Significant upregulation of PR-1 expression | [3] | |

| Salicylic Acid Accumulation | |||

| Free Salicylic Acid (SA) levels in Arabidopsis thaliana | Mock | Basal level | [4] |

| Dehydroabietinal (DA) application | ~8-fold increase in bound SA | [4] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical relationships involved in Dehydroabietinal-induced SAR.

Caption: Dehydroabietinal-induced SAR signaling pathway.

Caption: Experimental workflow for SAR induction studies.

Caption: Logical relationship between DA, SAR, and flowering.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of Dehydroabietinal's role in SAR.

Pathogen Challenge Assay with Pseudomonas syringae

-

Plant Growth and Treatment:

-

Grow Arabidopsis thaliana plants in a controlled environment (e.g., 22°C, 12-hour light/12-hour dark cycle) for 4-6 weeks.

-

Prepare a solution of Dehydroabietinal (DA) in a suitable solvent (e.g., ethanol) and dilute to the desired concentration in water containing a surfactant (e.g., 0.02% Silwet L-77).

-

Apply the DA solution or a mock control solution to three lower leaves of each plant.

-

-

Pathogen Inoculation:

-

Two to three days after DA or mock treatment, prepare a suspension of Pseudomonas syringae pv. tomato DC3000 in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.002.

-

Infiltrate the bacterial suspension into the underside of at least three upper, systemic leaves using a needleless syringe.

-

-

Quantification of Bacterial Growth:

-

Three days post-inoculation, collect leaf discs of a known area (e.g., 0.5 cm²) from the infiltrated leaves.

-

Homogenize the leaf discs in 10 mM MgCl₂.

-

Plate serial dilutions of the homogenate on King's B medium containing appropriate antibiotics (e.g., rifampicin).

-

Incubate the plates at 28°C for 2 days and count the colony-forming units (CFU) to determine the bacterial titer per unit leaf area.[1]

-

Quantitative Real-Time PCR (qRT-PCR) for PR-1 Gene Expression

-

RNA Extraction and cDNA Synthesis:

-

Harvest systemic leaves from DA-treated and mock-treated plants at a specified time point (e.g., 48 hours post-treatment).

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) primers.

-

-

qRT-PCR Analysis:

-

Perform qRT-PCR using a suitable real-time PCR system and a SYBR Green-based master mix.

-

Use primers specific for the PR-1 gene and a reference gene (e.g., ACTIN2 or UBIQUITIN5) for normalization.

-

The relative expression of PR-1 can be calculated using the 2-ΔΔCt method.

-

Quantification of Salicylic Acid by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Extraction:

-

Harvest and freeze systemic leaf tissue as described for qRT-PCR.

-

Homogenize the frozen tissue in a suitable extraction buffer (e.g., 90% methanol).

-

Add an internal standard (e.g., deuterated salicylic acid) to each sample for accurate quantification.

-

Centrifuge the homogenate and collect the supernatant.

-

-

LC-MS Analysis:

-

Analyze the supernatant using a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS).

-

Separate the compounds on a C18 reverse-phase column.

-

Detect and quantify salicylic acid using selected reaction monitoring (SRM) or a similar targeted MS method.

-

Calculate the concentration of salicylic acid based on the peak area relative to the internal standard.

-

Vascular Sap Collection and Analysis

-

Sap Collection:

-

Collect petiole exudates, which are enriched in phloem sap, from detached leaves of plants that have been subjected to SAR-inducing conditions.

-

Place the cut end of the petiole in a solution of EDTA to prevent sieve-tube sealing and facilitate exudation.

-

Collect the exudate over several hours.

-

-

Analysis of Dehydroabietinal:

-

The collected vascular sap can be analyzed for the presence and concentration of Dehydroabietinal using LC-MS, as described for salicylic acid, with appropriate modifications for the specific compound.

-

Conclusion

Dehydroabietinal has been firmly established as a key mobile signal in the induction of Systemic Acquired Resistance in Arabidopsis thaliana. Its ability to be transported through the phloem, induce salicylic acid accumulation, and activate defense gene expression in distal tissues underscores its importance in plant immunity. The intricate signaling network, involving components like DIR1, FMO1, and NPR1, highlights the complexity of the SAR response. Furthermore, the convergence of the DA-induced SAR pathway with the regulation of flowering time presents exciting avenues for future research into the crosstalk between plant development and defense. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of Dehydroabietinal and other abietane diterpenoids as novel agents for enhancing crop resilience.

References